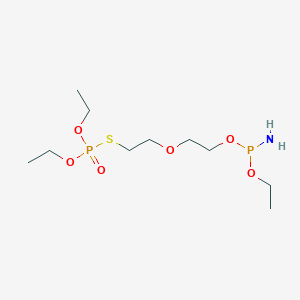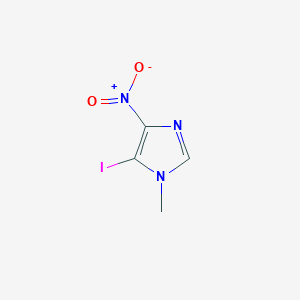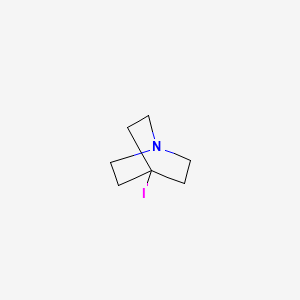
1-Azabicyclo(2.2.2)octane, 4-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo(2.2.2)octane, 4-iodo- is a chemical compound with the molecular formula C7H12IN and a molecular weight of 237.08 g/mol It is a derivative of 1-azabicyclo(222)octane, where an iodine atom is substituted at the 4-position
Vorbereitungsmethoden
The synthesis of 1-azabicyclo(2.2.2)octane, 4-iodo- typically involves the iodination of 1-azabicyclo(2.2.2)octane. One common method is the reaction of 1-azabicyclo(2.2.2)octane with iodine in the presence of a suitable oxidizing agent . The reaction conditions often include solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Analyse Chemischer Reaktionen
1-Azabicyclo(2.2.2)octane, 4-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ring-Opening Reactions: The bicyclic structure can be opened under specific conditions, leading to the formation of linear or other cyclic products.
Common reagents used in these reactions include sodium periodate, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo(2.2.2)octane, 4-iodo- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-azabicyclo(2.2.2)octane, 4-iodo- involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules . The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo(2.2.2)octane, 4-iodo- can be compared with other similar compounds, such as:
1-Azabicyclo(2.2.2)octane: The parent compound without the iodine substitution.
1-Benzyl-4-aza-1-azoniabicyclo(2.2.2)octane: A derivative with a benzyl group and a quaternary ammonium ion.
2-Azabicyclo(3.2.1)octane: A related bicyclic compound with a different ring structure.
The uniqueness of 1-azabicyclo(2.2.2)octane, 4-iodo- lies in its iodine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
27701-90-2 |
|---|---|
Molekularformel |
C7H12IN |
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
4-iodo-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C7H12IN/c8-7-1-4-9(5-2-7)6-3-7/h1-6H2 |
InChI-Schlüssel |
KLPGPCRMPAELML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1(CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


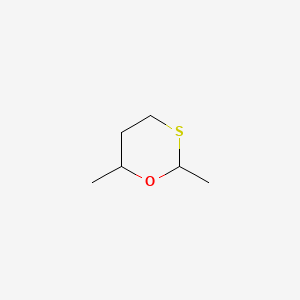
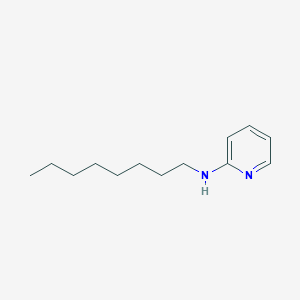
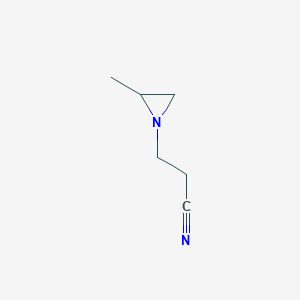
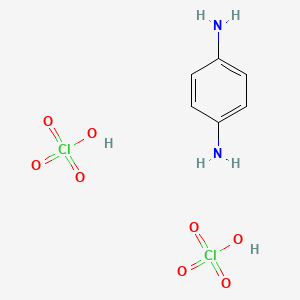

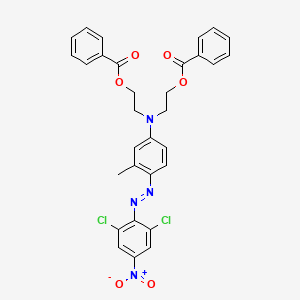
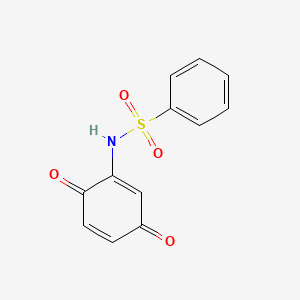
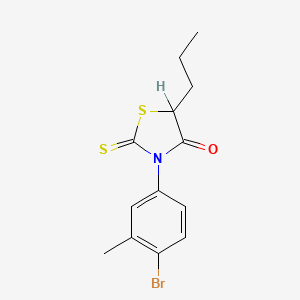
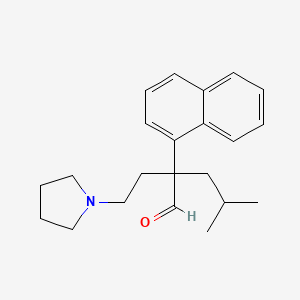
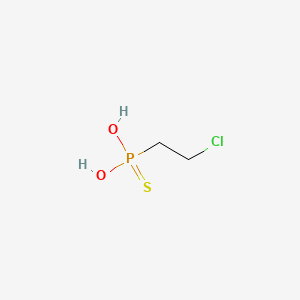
![4-[(Diethylamino)methyl]phenol](/img/structure/B14693097.png)
![Benzyl 2-[(4-methoxyphenyl)methyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B14693118.png)
